
1,3-Bis(pyridin-4-ylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(pyridin-4-ylethynyl)benzene is an organic compound with the molecular formula C20H12N2. It is a derivative of benzene with two pyridine rings attached via ethynyl linkages at the 1 and 3 positions of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(pyridin-4-ylethynyl)benzene can be synthesized through a palladium-catalyzed cross-coupling reaction known as the Sonogashira coupling. This reaction involves the coupling of 1,3-diiodobenzene with 4-ethynylpyridine in the presence of a palladium catalyst, typically Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction is scalable and can be adapted for larger-scale synthesis. The reaction conditions, including temperature, solvent, and catalyst concentrations, can be optimized to enhance yield and purity for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(pyridin-4-ylethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl linkages can be oxidized or reduced under specific conditions.
Coordination Chemistry: The nitrogen atoms in the pyridine rings can coordinate with metal ions, forming metal-organic complexes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens or nucleophiles can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coordination chemistry can result in metal-organic frameworks or complexes .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(pyridin-4-ylethynyl)benzene has several scientific research applications, including:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to coordinate with metal ions.
Molecular Electronics: The compound’s unique electronic properties make it suitable for use in molecular electronic devices, such as single-molecule transistors and conductive polymers.
Biological Research: The compound’s ability to form complexes with metal ions can be exploited in biological assays and imaging techniques.
Wirkmechanismus
The mechanism of action of 1,3-Bis(pyridin-4-ylethynyl)benzene primarily involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and molecular electronics. The ethynyl linkages also contribute to the compound’s electronic properties, facilitating electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(pyridin-4-ylethynyl)benzene: This compound has three pyridine-ethynyl groups attached to a benzene ring and is used in similar applications, such as MOFs and molecular electronics.
1,4-Bis(pyridin-4-ylethynyl)benzene: This compound has two pyridine-ethynyl groups attached to the 1 and 4 positions of the benzene ring and is also used in molecular electronics and coordination chemistry.
Uniqueness
1,3-Bis(pyridin-4-ylethynyl)benzene is unique due to its specific structural arrangement, which provides distinct electronic properties and coordination capabilities. This makes it particularly suitable for applications in molecular electronics and materials science, where precise control over electronic properties is essential .
Eigenschaften
Molekularformel |
C20H12N2 |
|---|---|
Molekulargewicht |
280.3 g/mol |
IUPAC-Name |
4-[2-[3-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C20H12N2/c1-2-19(6-4-17-8-12-21-13-9-17)16-20(3-1)7-5-18-10-14-22-15-11-18/h1-3,8-16H |
InChI-Schlüssel |
XMENRJMGVOOPLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C#CC2=CC=NC=C2)C#CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


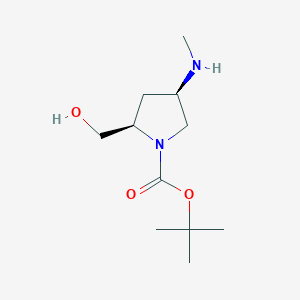
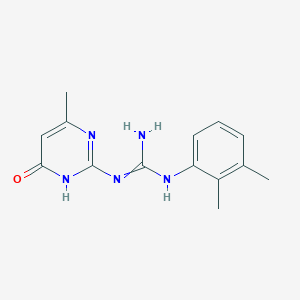

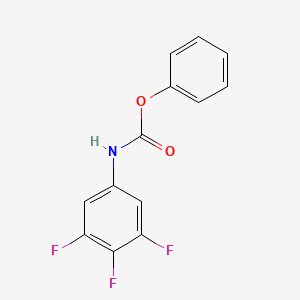
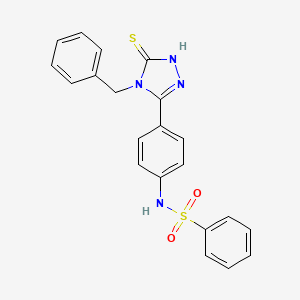



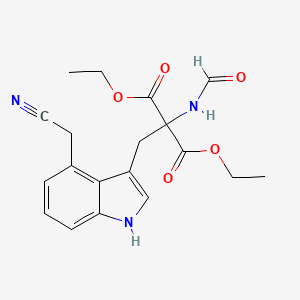
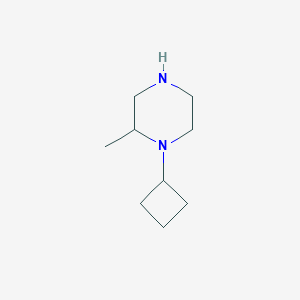
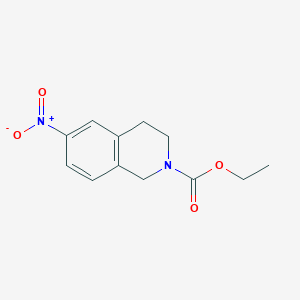
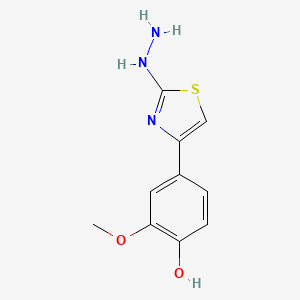
![(1R,5S,9S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11766577.png)

